molecular formula C23H21ClN4O2S B3927448 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

Cat. No.: B3927448
M. Wt: 453.0 g/mol
InChI Key: GLQNUYMSXNFIGX-UHFFFAOYSA-N
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Description

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a phthalazinyl core, a chlorophenyl group, and a benzenesulfonamide moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. The process may include:

    Esterification: Starting from 4-chlorobenzoic acid, esterification with methanol.

    Hydrazination: Conversion to hydrazine derivatives.

    Cyclization: Formation of the phthalazinyl core.

    Sulfonylation: Introduction of the sulfonamide group.

    Nucleophilic Substitution: Final assembly of the compound by nucleophilic attack of amines.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[4-(3-chloroanilino)phthalazin-1-yl]-N,N,2-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O2S/c1-15-11-12-16(13-21(15)31(29,30)28(2)3)22-19-9-4-5-10-20(19)23(27-26-22)25-18-8-6-7-17(24)14-18/h4-14H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQNUYMSXNFIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide
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5-{4-[(3-chlorophenyl)amino]phthalazin-1-yl}-N,N,2-trimethylbenzenesulfonamide

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